molecular formula C12H24N2O B5006887 4-(1-propyl-4-piperidinyl)morpholine

4-(1-propyl-4-piperidinyl)morpholine

Cat. No. B5006887
M. Wt: 212.33 g/mol
InChI Key: SMSPMCMDIXHWAP-UHFFFAOYSA-N
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Description

4-(1-propyl-4-piperidinyl)morpholine, also known as A-412,997, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the early 2000s and has since been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(1-propyl-4-piperidinyl)morpholine involves binding to the mu-opioid receptor and activating downstream signaling pathways. This results in the inhibition of pain signals and the release of dopamine, which produces a sense of euphoria. However, it also has the potential to cause respiratory depression, which can be fatal at high doses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other opioids. It produces analgesia, sedation, and euphoria. It also has the potential to cause respiratory depression, nausea, constipation, and other side effects. Studies have suggested that it may have a lower risk of dependence and abuse compared to other opioids.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1-propyl-4-piperidinyl)morpholine in lab experiments include its high affinity for the mu-opioid receptor and its potential therapeutic applications in pain management, addiction treatment, and depression. However, its limitations include its potential to cause respiratory depression and other side effects, as well as the lack of long-term safety data.

Future Directions

There are several future directions for the research on 4-(1-propyl-4-piperidinyl)morpholine. These include:
1. Further studies on its potential therapeutic applications in pain management, addiction treatment, and depression.
2. Development of safer and more effective derivatives of this compound.
3. Studies on its long-term safety and potential for abuse and dependence.
4. Investigation of its mechanism of action and downstream signaling pathways.
5. Exploration of its potential for use in combination therapies with other drugs.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic applications in pain management, addiction treatment, and depression. It has a high affinity for the mu-opioid receptor and produces analgesia, sedation, and euphoria. However, it also has the potential to cause respiratory depression and other side effects. Further research is needed to fully understand its mechanism of action, long-term safety, and potential for abuse and dependence.

Synthesis Methods

The synthesis of 4-(1-propyl-4-piperidinyl)morpholine involves the reaction of morpholine with 1-bromopropane and piperidine in the presence of a palladium catalyst. This method has been modified by various researchers to improve the yield and purity of the compound. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

4-(1-propyl-4-piperidinyl)morpholine has been studied for its potential therapeutic applications in pain management, addiction treatment, and depression. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Studies have also suggested that it may have a lower risk of dependence and abuse compared to other opioids.

properties

IUPAC Name

4-(1-propylpiperidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-2-5-13-6-3-12(4-7-13)14-8-10-15-11-9-14/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSPMCMDIXHWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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